molecular formula C50H98NO8P B1264425 1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine

1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine

Cat. No. B1264425
M. Wt: 872.3 g/mol
InChI Key: FOWWMXZTRWYEGK-FQUFUIAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are (9Z)-octadecenoyl and tetracosanoyl respectively. It derives from a tetracosanoic acid and an oleic acid.

Scientific Research Applications

Lipid-Linked Desaturation Studies

Research demonstrates the use of analogous compounds of 1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine in studying lipid-linked desaturation in plant microsomal membranes. Ether-analogous substrates, including this compound, were synthesized and used for in vitro desaturation studies. These studies provided insights into the desaturation of acyl groups in plant membranes, a critical aspect of plant biochemistry (Sperling & Heinz, 1993).

Interaction with Small Molecules

Another study focused on detecting interactions between small molecules and lipid membranes using compounds like 1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine. This research utilized a label-free sensing platform based on pH modulation and found significant insights into how small molecules, such as local anesthetics, interact with lipid bilayers (Huang et al., 2013).

Multilayer Stabilization Studies

Investigations into the stabilization of phospholipid multilayers at the air-water interface also employed similar compounds. This research is pertinent to understanding biological membranes and their interactions with peptides or proteins. It provided valuable data on the behavior of these compounds under different physical conditions, contributing to our knowledge of membrane biophysics (Saccani et al., 2004).

High-Temperature Behavior Analysis

The behavior of similar phospholipids under high temperatures has also been studied. This research is crucial for understanding the stability and decomposition pathways of these compounds under extreme conditions, which has implications for both industrial processes and environmental impact assessments (Changi et al., 2012).

Membrane Properties and Molecular Motion

Research into the properties of phospholipid bilayers formed from unsaturated lecithins, including isomers of this compound, provides insights into hydrocarbon chain packing and molecular motion. This is significant for understanding the physical properties of biological membranes and their functional implications (Barton & Gunstone, 1975).

properties

Product Name

1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C50H98NO8P

Molecular Weight

872.3 g/mol

IUPAC Name

[(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h21,28,48H,6-20,22-27,29-47H2,1-5H3/b28-21-/t48-/m1/s1

InChI Key

FOWWMXZTRWYEGK-FQUFUIAJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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